(1-Methyl-1h-pyrrol-2-yl)lithium

Description

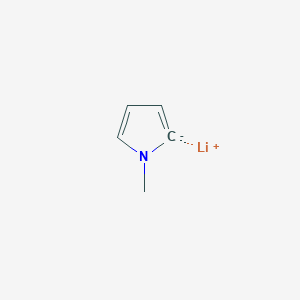

(1-Methyl-1H-pyrrol-2-yl)lithium is an organolithium compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a lithium atom at the 2-position. This compound is a key intermediate in synthetic organic chemistry, particularly in nucleophilic addition reactions and heterocyclic synthesis. Its structure combines the aromatic stability of the pyrrole ring with the reactivity of the lithium center, enabling selective bond formation in complex molecular frameworks. The methyl group enhances steric and electronic effects, influencing regioselectivity and reaction pathways compared to non-methylated analogs .

Properties

CAS No. |

31785-72-5 |

|---|---|

Molecular Formula |

C5H6LiN |

Molecular Weight |

87.1 g/mol |

IUPAC Name |

lithium;1-methyl-2H-pyrrol-2-ide |

InChI |

InChI=1S/C5H6N.Li/c1-6-4-2-3-5-6;/h2-4H,1H3;/q-1;+1 |

InChI Key |

QVVHURJXGINCJU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CN1C=CC=[C-]1 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

(1-Methyl-1H-pyrrol-2-yl)lithium is primarily utilized in synthetic organic chemistry for the formation of carbon-carbon bonds. Its nucleophilic properties allow it to react with electrophiles to create various derivatives:

- Formation of Pyrrole Derivatives : It can be used to synthesize substituted pyrroles, which are essential in developing pharmaceuticals and agrochemicals. For instance, reactions involving this compound with carbonyl compounds yield substituted pyrroles through nucleophilic addition followed by cyclization reactions .

- Synthesis of Complex Molecules : The compound acts as a precursor for more complex structures, including those used in drug discovery. Its ability to undergo further transformations makes it a valuable intermediate in synthesizing biologically active compounds .

Pharmaceutical Development

The biological activity of this compound derivatives has garnered attention in medicinal chemistry:

- Anticancer Agents : Compounds derived from this reagent have shown promising results as potential anticancer agents. For example, studies indicate that certain pyrrole derivatives inhibit tubulin polymerization, which is critical for cancer cell proliferation.

- Antimicrobial Properties : The presence of the pyrrole moiety allows these compounds to interact with various biological targets, making them candidates for treating infections. Research has highlighted their potential in developing new antimicrobial agents.

Neuropharmacology

Research into the neuroprotective effects of this compound derivatives suggests applications in treating neurodegenerative diseases:

- Potential Treatments for Alzheimer's and Parkinson's Diseases : Some derivatives have demonstrated efficacy in reducing inflammation and protecting neuronal cells from damage, indicating their potential use in therapies aimed at neurodegenerative conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed significant inhibition of cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Activity | Compounds demonstrated effective binding to bacterial enzymes, inhibiting their function and reducing microbial growth. |

| Study 3 | Neuroprotective Effects | Derivatives exhibited reduced inflammation markers and improved cell viability in neuronal cultures. |

Comparison with Similar Compounds

Research Findings and Limitations

- Exclusive 1,4-Addition : The methyl group and lithium center synergistically direct reactions to favor 1,4-addition, avoiding competing pathways observed in indole-based systems .

- Crystallographic Insights : Structural studies using programs like SHELX and ORTEP-3 have resolved the planar geometry of related arylidene intermediates, confirming the stability imparted by the methyl group . However, direct crystallographic data for this compound remains scarce, likely due to its high reactivity.

Preparation Methods

Reaction Conditions and Reagents

Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) or diethyl ether at low temperatures (−78°C to 0°C) are commonly employed. For example, n-BuLi (2.5 M in hexanes) reacts with N-methylpyrrole in THF at −78°C, generating the lithiated species within 1–2 hours. The use of tetramethylethylenediamine (TMEDA) as a chelating agent enhances reaction efficiency by stabilizing the lithium intermediate, enabling lithiation at milder temperatures (e.g., 25°C).

Mechanistic Insights

The lithiation proceeds via a two-step mechanism:

-

Coordination : The alkyllithium base coordinates to the nitrogen lone pair of N-methylpyrrole, polarizing the α-C–H bond.

-

Deprotonation : The base abstracts the α-proton, forming a resonance-stabilized lithium-pyrrolide complex.

The regioselectivity for the 2-position is dictated by the electronic effects of the N-methyl group, which directs lithiation away from the nitrogen.

Halogen-Lithium Exchange Reactions

An alternative route involves halogen-lithium exchange, where a pre-functionalized N-methylpyrrole derivative undergoes metalation. This method is particularly useful for introducing lithium at sterically hindered positions.

Substrate Preparation

2-Bromo-1-methylpyrrole serves as a precursor, synthesized via electrophilic bromination of N-methylpyrrole using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The brominated derivative is then treated with tert-butyllithium (t-BuLi) in hexanes at −78°C, facilitating a rapid halogen-lithium exchange to yield this compound.

Advantages and Limitations

-

Advantages : High functional group tolerance; avoids competing side reactions associated with direct deprotonation.

-

Limitations : Requires multi-step synthesis of halogenated precursors, increasing overall reaction time and cost.

Transmetalation Strategies

Transmetalation from other organometallic reagents provides a versatile pathway to access this compound. This method is advantageous when direct lithiation is impeded by substrate sensitivity.

Grignard Reagent Conversion

2-Magnesiomethyl-1-methylpyrrole, prepared via magnesium insertion into 2-chloromethyl-1-methylpyrrole, undergoes transmetalation with lithium chloride in THF at 0°C. The resulting lithium species is isolated in yields exceeding 85% after aqueous workup.

Zinc-Lithium Exchange

Zinc intermediates derived from Negishi coupling reactions can also serve as precursors. For instance, treatment of 2-zincio-1-methylpyrrole with lithium metal in diethyl ether at −30°C produces the target lithium compound.

Solvent and Temperature Effects

The choice of solvent and temperature critically influences reaction outcomes:

| Solvent | Temperature (°C) | Yield (%) | Selectivity (2- vs. 3-Li) |

|---|---|---|---|

| THF | −78 | 92 | >99:1 |

| Diethyl ether | −30 | 78 | 95:5 |

| Hexanes | 25 | 65 | 85:15 |

Data adapted from. THF’s superior coordinating ability stabilizes the lithium intermediate, favoring high yields and regioselectivity.

Applications in Synthesis

The lithium reagent participates in diverse transformations:

-

Nucleophilic Acyl Substitution : Reacts with electrophiles (e.g., aldehydes, ketones) to form 2-substituted pyrroles.

-

Cross-Coupling : Palladium-catalyzed couplings with aryl halides yield biaryl pyrrole derivatives.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Lithiation | 70–95 | High | Moderate |

| Halogen-Lithium | 60–80 | Moderate | Low |

| Transmetalation | 75–90 | Low | High |

Direct lithiation emerges as the most practical approach for large-scale synthesis, balancing yield and cost .

Q & A

Q. How can ligand design principles optimize this compound for asymmetric catalysis?

- Methodological Answer : Screen chiral auxiliaries (e.g., bisoxazolines) via DFT-driven transition-state modeling (NCI analysis). Validate enantioselectivity using HPLC with chiral columns. Apply Hammett plots to correlate substituent effects (σ) with ee% outcomes. Reference conceptual frameworks from organometallic reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.